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Compound of Interest

Compound Name: 3-Bromostyrene

Cat. No.: B1266119 Get Quote

CAS Number: 2039-86-3

Synonyms: 1-Bromo-3-vinylbenzene, m-Bromostyrene

This technical guide provides an in-depth overview of 3-Bromostyrene, a versatile reagent

widely utilized in organic synthesis, particularly in the fields of polymer science and

pharmaceutical development. This document is intended for researchers, scientists, and drug

development professionals, offering detailed information on its properties, synthesis, reactivity,

and applications.

Core Properties and Specifications
3-Bromostyrene is a clear, colorless to light yellow liquid. Its bifunctional nature, featuring both

a reactive vinyl group and a bromo-substituted aromatic ring, makes it an excellent building

block for a variety of chemical transformations. Below is a summary of its key physical and

chemical properties.

Table 1: Physical and Chemical Properties of 3-
Bromostyrene
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Property Value Reference(s)

CAS Number 2039-86-3 [1]

Molecular Formula C₈H₇Br [2]

Molecular Weight 183.05 g/mol [1]

Density 1.406 g/mL at 25 °C [2]

Boiling Point 74-75 °C at 3 mmHg [2]

Refractive Index (n20/D) 1.591 [2]

Flash Point 68 °C [2]

Solubility

Insoluble in water; soluble in

common organic solvents like

ethanol, diethyl ether, and THF.

[3]

Purity (Typical) ≥97%

Stabilizer

Often contains a small amount

(e.g., 0.1%) of an inhibitor like

3,5-di-tert-butylcatechol to

prevent polymerization.

Spectroscopic Data and Interpretation
Spectroscopic analysis is crucial for the identification and characterization of 3-Bromostyrene.

The following data are typical for this compound.

Table 2: Summary of Spectroscopic Data for 3-
Bromostyrene
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Technique Key Data and Interpretation

¹H NMR

The proton NMR spectrum displays

characteristic signals for both the vinyl and the

aromatic protons. The vinyl group protons

typically appear as a multiplet system (an AMX

or ABC system) between δ 5.0 and 7.0 ppm.

The aromatic protons appear as multiplets in the

region of δ 7.0-7.6 ppm. The splitting patterns

are complex due to meta-coupling.

¹³C NMR

The carbon NMR spectrum shows eight distinct

signals, corresponding to the eight carbon

atoms in the molecule. The vinyl carbons

typically appear between δ 110 and 140 ppm.

The aromatic carbons are found between δ 120

and 145 ppm, with the carbon atom bonded to

the bromine atom (C-Br) being a key signal in

this region. The C-Br signal is typically found

around 122 ppm.

Infrared (IR)

The IR spectrum exhibits characteristic

absorption bands. Key peaks include C-H

stretching of the vinyl group (~3080 cm⁻¹),

aromatic C-H stretching (~3050 cm⁻¹), C=C

stretching of the vinyl group and aromatic ring

(~1630 cm⁻¹ and ~1590, 1470 cm⁻¹

respectively), and a strong C-Br stretching band

in the fingerprint region (~690 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum shows a characteristic

isotopic pattern for a bromine-containing

compound, with two major peaks for the

molecular ion (M⁺ and M⁺+2) of approximately

equal intensity at m/z 182 and 184. The base

peak is often at m/z 103, corresponding to the

loss of the bromine atom ([M-Br]⁺).
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Synthesis and Experimental Protocols
3-Bromostyrene is typically synthesized from 3-bromobenzaldehyde via the Wittig reaction.

This method provides a reliable route to the terminal alkene with good yields.

Experimental Protocol: Synthesis of 3-Bromostyrene via
Wittig Reaction
This protocol describes the conversion of 3-bromobenzaldehyde to 3-bromostyrene using a

phosphorus ylide generated from methyltriphenylphosphonium bromide.

Materials:

Methyltriphenylphosphonium bromide

Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

Anhydrous tetrahydrofuran (THF) or diethyl ether

3-Bromobenzaldehyde

Standard glassware for anhydrous reactions (e.g., oven-dried, three-neck round-bottom

flask, condenser, dropping funnel, nitrogen inlet)

Procedure:

Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend

methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise via syringe. The

mixture will typically turn a characteristic deep yellow or orange color, indicating the

formation of the ylide.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional hour.
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Wittig Reaction: Cool the ylide solution back down to 0 °C.

Dissolve 3-bromobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and

add it dropwise to the ylide solution via a dropping funnel.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir overnight.

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous

solution of ammonium chloride (NH₄Cl).

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate

(MgSO₄).

Filter the solution and concentrate the solvent under reduced pressure using a rotary

evaporator.

The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified

by flash column chromatography on silica gel (typically eluting with hexanes or a low-polarity

hexane/ethyl acetate mixture) to yield pure 3-bromostyrene.
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Ylide Formation
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Caption: Workflow for the synthesis of 3-Bromostyrene via the Wittig reaction.

Chemical Reactivity and Applications
3-Bromostyrene is a valuable substrate for palladium-catalyzed cross-coupling reactions, such

as the Heck and Suzuki-Miyaura reactions. These reactions allow for the formation of new

carbon-carbon bonds at the site of the bromine atom, enabling the synthesis of complex

molecular architectures.

The Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This is

a powerful tool for extending carbon chains and creating stilbene-like structures.

This protocol provides a representative procedure for the Heck coupling of 3-bromostyrene.
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Materials:

3-Bromostyrene (1.0 equivalent)

Ethyl acrylate (1.2 equivalents)

Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

Triphenylphosphine (PPh₃, 2-10 mol%)

Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃), 2.0 equivalents)

Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

To an oven-dried Schlenk flask, add palladium(II) acetate, triphenylphosphine, and the base

under a nitrogen or argon atmosphere.

Add the anhydrous solvent, followed by 3-bromostyrene and ethyl acrylate via syringe.

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction

progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature and dilute with water.

Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate

gradient) to obtain the desired (E)-ethyl 3-(3-vinylphenyl)acrylate.
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Caption: Catalytic cycle of the Mizoroki-Heck reaction.
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The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl structures by

coupling an aryl halide with an organoboron compound. 3-Bromostyrene readily participates

in this reaction, making it a key intermediate in the synthesis of complex molecules, including

resveratrol derivatives and other bioactive compounds.[4]

This protocol outlines a general procedure for the Suzuki coupling of 3-bromostyrene.

Materials:

3-Bromostyrene (1.0 equivalent)

Phenylboronic acid (1.1 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

Aqueous base (e.g., 2M Na₂CO₃ or K₂CO₃)

Solvent system (e.g., toluene, dioxane, or DMF)

Procedure:

In a round-bottom flask, combine 3-bromostyrene, phenylboronic acid, and the palladium

catalyst.

Add the organic solvent (e.g., toluene) followed by the aqueous base solution.

Fit the flask with a reflux condenser and heat the biphasic mixture to 80-100 °C with vigorous

stirring for 4-12 hours. Monitor the reaction by TLC or GC-MS.

After completion, cool the mixture to room temperature and separate the layers.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo.
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Purify the residue by flash column chromatography to afford the product, 3-vinyl-1,1'-

biphenyl.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development
The structural motif derived from 3-bromostyrene is present in various biologically active

molecules. Its ability to undergo predictable and high-yielding cross-coupling reactions makes it

a valuable starting material for creating libraries of compounds for drug screening. For

example, bromostyrene derivatives are used as key intermediates in the synthesis of

resveratrol and its analogs, which are known for their antioxidant and potential anticancer

properties.[4]

Workflow: Synthesis of a Resveratrol Analog
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The following diagram illustrates a synthetic pathway where a bromostyrene derivative, formed

from a corresponding aldehyde, is a key intermediate that undergoes a Suzuki coupling to form

the core stilbene structure of a resveratrol analog.

Protected
Aromatic Aldehyde

1,1-Dibromostyrene
Derivative

Corey-Fuchs
Reaction trans-1-Bromostyrene

Derivative
Reduction

Protected Resveratrol
Analog

Suzuki Coupling

Aryl Boronic Acid

Final Resveratrol
Analog

Deprotection

Click to download full resolution via product page

Caption: Synthetic workflow for a resveratrol analog via a bromostyrene intermediate.

Safety and Handling
3-Bromostyrene is an irritant. It is known to cause skin and serious eye irritation and may

cause respiratory irritation.

Handling Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.

Store in a cool, dry place away from heat and direct sunlight. The product is often stabilized

and should be stored under refrigeration (2-8°C) to prevent polymerization.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS)

for complete safety and handling information.

Conclusion
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3-Bromostyrene is a fundamental building block in modern organic synthesis. Its dual

reactivity allows for a wide range of transformations, most notably palladium-catalyzed cross-

coupling reactions, which are indispensable in the synthesis of advanced materials and

complex pharmaceutical agents. This guide provides the core technical information required by

researchers to effectively and safely utilize this versatile compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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